Pargyline

Beschreibung

This compound is a monoamine oxidase inhibitor with antihypertensive properties.

This compound is a monoamine oxidase (MAO) inhibitor with antidepressant activity. This compound selectively inhibits MAO type B, an enzyme catalyzing the oxidative deamination and inactivation of certain catecholamines, such as norepinephrine and dopamine, within the presynaptic nerve terminals. By inhibiting the metabolism of these biogenic amines in the brain, this compound increases their concentration and binding to postsynaptic receptors. Increased receptor stimulation may cause downregulation of central receptors which may attribute to this compound's antidepressant effect.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for hypertension.

A monoamine oxidase inhibitor with antihypertensive properties.

See also: this compound Hydrochloride (active moiety of).

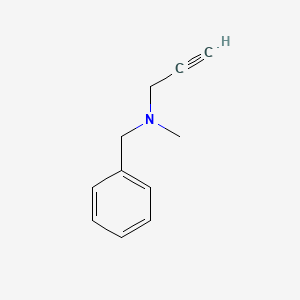

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzyl-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWPWRLQFGFJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023423 | |

| Record name | Pargyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pargyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.98e-02 g/L | |

| Record name | Pargyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

555-57-7 | |

| Record name | Pargyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pargyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pargyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pargyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pargyline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARGYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MV14S8G3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pargyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Core Mechanism of Action: Irreversible MAO Inhibition

An In-depth Technical Guide on the Core Mechanism of Action of Pargyline in Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for this compound, a well-characterized monoamine oxidase (MAO) inhibitor. It details its molecular interactions, impact on neuronal signaling, and the experimental protocols used for its evaluation.

This compound functions as an irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), the key enzymes responsible for the degradation of monoamine neurotransmitters.[1][2] While it inhibits both isoforms, this compound exhibits a slight preference for MAO-B.[1] This inhibition is achieved through a "suicide" mechanism where this compound, an acetylenic inhibitor, binds covalently to the N(5) position of the FAD cofactor at the enzyme's active site.[3] This irreversible binding inactivates the enzyme, preventing the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin within the presynaptic neuron.[2][4][5] Consequently, the cytoplasmic and synaptic concentrations of these monoamines increase, enhancing their availability to bind with postsynaptic receptors.[3][5]

The selectivity of this compound for MAO-B over MAO-A is more pronounced in single-dose administrations; however, chronic use leads to a non-selective inhibition of both enzyme forms.[1] The structural basis for inhibitor selectivity between MAO-A and MAO-B is attributed to different recognition sites near their identical active sites, with the MAO-B recognition site being smaller.[3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against MAO-A and MAO-B has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing its potency.

| Parameter | MAO-A | MAO-B | Species/Source | Reference |

| IC50 | 11.52 nM | 8.20 nM | Not Specified | [1] |

| IC50 | Not Specified | 404 nM | Human | [6][7] |

| Ki | 13 µM | 0.5 µM | Not Specified | [8][9] |

Impact on Neuronal Pathways and Neurotransmitter Levels

By inhibiting MAO, this compound significantly elevates the levels of monoamine neurotransmitters in the brain.[1] This alteration in neurochemical balance is the foundation of its pharmacological effects.

Dopaminergic Pathways

In vivo microdialysis studies in rats have demonstrated that this compound administration (75 mg/kg, i.p.) increases extracellular dopamine concentrations in the striatum.[10] One study reported an increase in dopamine overflow by 14 nM from a basal value of 9 nM.[10] This elevation of dopamine is particularly relevant in the context of Parkinson's disease, where MAO-B inhibitors are used to prolong the action of dopamine.[11] this compound has been shown to prevent the neurotoxic effects of MPTP, a compound that induces parkinsonism, by inhibiting its conversion to the toxic metabolite MPP+, a process potentially involving MAO.[12]

Noradrenergic and Serotonergic Pathways

MAO-A is the primary enzyme for metabolizing norepinephrine and serotonin.[2][3] this compound's inhibition of MAO-A leads to an accumulation of these neurotransmitters, which is thought to underlie its antidepressant and antihypertensive effects.[1][3] The increase in norepinephrine in adrenergic tissues is a key aspect of its mechanism.[1] Studies in norepinephrine-deficient mice have shown that the behavioral effects of this compound are absent, highlighting the critical role of norepinephrine in mediating its actions.[13]

Experimental Protocols

The investigation of this compound's mechanism of action relies on standardized in vitro and in vivo methodologies.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of compounds like this compound.

Objective: To quantify the inhibition of MAO-A and MAO-B activity by this compound.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are utilized.[14]

-

Substrate: Kynuramine or p-tyramine are common substrates for both MAO isoforms.[6][7][14]

-

Procedure: a. The MAO enzyme (e.g., 0.13 U/reaction for MAO-A, 0.25 U/reaction for MAO-B) is pre-incubated with varying concentrations of this compound (e.g., 0-10 µM) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[7] b. The enzymatic reaction is initiated by adding the substrate (e.g., p-tyramine at a final concentration near its Km value).[7] c. The reaction proceeds for a defined time (e.g., 20 minutes).[7]

-

Detection:

-

Fluorometric Method: The formation of H2O2, a product of the MAO reaction, or the conversion of kynuramine to the fluorescent product 4-hydroxyquinoline is measured using a fluorescent plate reader.[15][16]

-

LC-MS/MS Analysis: Kynuramine depletion and metabolite formation can also be quantified via UPLC-MS/MS for high accuracy.[17]

-

-

Data Analysis: The percentage of MAO activity relative to a control (without inhibitor) is plotted against the logarithm of the this compound concentration. The IC50 value is calculated from the resulting dose-response curve.[7][15]

In Vivo Microdialysis

This technique allows for the real-time measurement of extracellular neurotransmitter concentrations in the brains of living animals.

Objective: To measure the effect of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the striatum) of an anesthetized animal.[10] The animal is then allowed to recover.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Sample Collection: Small molecules, including neurotransmitters, diffuse across the semipermeable membrane at the tip of the probe and are collected in the outgoing perfusate (dialysate).[18] Samples are collected at regular intervals before and after systemic administration of this compound.[10]

-

Analysis: The collected dialysate samples are analyzed to quantify neurotransmitter concentrations. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD), which provides the necessary sensitivity to measure the low nanomolar concentrations of monoamines.[18]

-

Data Analysis: Neurotransmitter levels post-pargyline administration are compared to baseline levels collected before the drug was given to determine the magnitude and time course of the effect.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PathWhiz [smpdb.ca]

- 5. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Does monoamine oxidase inhibition by this compound increase extracellular dopamine concentrations in the striatum? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound prevents MPTP-induced parkinsonism in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 15. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. criver.com [criver.com]

- 18. news-medical.net [news-medical.net]

A Technical Guide to Pargyline's Effects on Dopamine and Norepinephrine Metabolism

Executive Summary: This document provides a detailed examination of the neuropharmacological effects of pargyline, an irreversible monoamine oxidase (MAO) inhibitor. It focuses on the compound's mechanism of action and its subsequent impact on the metabolic pathways of dopamine and norepinephrine. This guide synthesizes quantitative data, outlines detailed experimental protocols for in vivo and in vitro analysis, and provides visual representations of metabolic and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a propargylamine-based compound historically used as an antihypertensive agent.[1] Its primary pharmacological significance, however, lies in its function as a potent, irreversible inhibitor of monoamine oxidase (MAO).[1][2] MAO enzymes are critical to the catabolism of monoamine neurotransmitters; their inhibition leads to a significant increase in the synaptic availability of key catecholamines like dopamine and norepinephrine.[3][4][5] This guide explores the specific biochemical consequences of this compound administration on dopamine and norepinephrine metabolic systems.

Mechanism of Action

Monoamine Oxidase (MAO) Enzymes

Monoamine oxidases are a family of enzymes bound to the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[6] They exist in two primary isoforms:

-

MAO-A: Preferentially deaminates norepinephrine and serotonin. Its inhibition is closely associated with antidepressant effects.[3][5][7]

-

MAO-B: Preferentially deaminates phenylethylamine and is the primary isoenzyme for the metabolism of dopamine.[3][4][5]

This compound as an Irreversible Inhibitor

This compound acts as an irreversible or "suicide" inhibitor, forming a covalent bond with the N(5) position of the FAD cofactor at the enzyme's active site.[7] This action permanently inactivates the enzyme, and restoration of MAO activity requires de novo enzyme synthesis.

Selectivity Profile

This compound exhibits a notable selectivity for MAO-B over MAO-A.[3][4] However, this selectivity is dose-dependent. At lower doses, it primarily inhibits MAO-B.[8] At higher doses or with chronic administration, it acts as a non-selective inhibitor, potently affecting both isoforms.[1][9]

Effects on Dopamine Metabolism

The Dopamine Metabolic Pathway

Dopamine is synthesized from L-DOPA and is primarily metabolized via two enzymatic pathways. The main pathway involves MAO-B, which converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive intermediate that is rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH). DOPAC is then methylated by catechol-O-methyltransferase (COMT) to form the final major metabolite, homovanillic acid (HVA).[10]

This compound-Induced Alterations

By irreversibly inhibiting MAO-B, this compound blocks the primary degradation route for dopamine. This leads to a significant elevation in intracellular and vesicular dopamine concentrations.[11][12] Consequently, the production of its downstream metabolites, DOPAC and HVA, is substantially reduced.[10][13] This shift in metabolism is a key indicator of MAO-B inhibition in vivo.

Caption: Dopamine metabolism pathway showing the inhibitory action of this compound on MAO-B.

Effects on Norepinephrine Metabolism

The Norepinephrine Metabolic Pathway

Norepinephrine is synthesized from dopamine via the action of dopamine β-hydroxylase. Its primary metabolic enzyme is MAO-A, which converts norepinephrine to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). This intermediate is then converted to 3,4-dihydroxyphenylglycol (DOPEG) by aldehyde reductase. Finally, COMT methylates DOPEG to produce the principal CNS metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG).

This compound-Induced Alterations

Through the inhibition of MAO-A (particularly at higher doses), this compound blocks the degradation of norepinephrine, leading to its accumulation in adrenergic tissues and the brain.[1][11] This action simultaneously reduces the formation of its deaminated metabolite, MHPG.[14]

Caption: Norepinephrine metabolism pathway showing the inhibitory action of this compound on MAO-A.

Quantitative Analysis of this compound's Effects

The following tables summarize the inhibitory potency and in vivo effects of this compound on catecholamine systems.

Table 1: Inhibitory Potency of this compound against MAO Isoforms

| Parameter | MAO-A | MAO-B | Source |

|---|---|---|---|

| Kᵢ (Inhibition Constant) | 13 µM | 0.5 µM | [2] |

| IC₅₀ (Half-maximal Inhibitory Conc.) | Not specified | 404 nM | [15] |

| IC₅₀ (Half-maximal Inhibitory Conc.) | 11.52 nM | 8.20 nM | [1] |

Note: IC₅₀ and Kᵢ values can vary based on experimental conditions (e.g., substrate used, tissue source).

Table 2: In Vivo Effects of this compound on Neurotransmitter and Metabolite Levels (Rodent Brain)

| Analyte | Brain Region | Direction of Change | Magnitude of Change | Source |

|---|---|---|---|---|

| Dopamine | Striatum, Whole Brain | Increase | Significant | [11][12] |

| DOPAC | Striatum | Decrease | Exponential decline | [10][12][13] |

| HVA | Striatum | Decrease | Strong reduction | [10][13] |

| Norepinephrine | Whole Brain | Increase | Significant | [11][16] |

| 3-Methoxytyramine | Whole Brain | Increase | 50-100 fold |[11][13] |

Key Experimental Methodologies

Protocol: In Vivo Microdialysis for Neurochemical Monitoring

This technique allows for the real-time measurement of extracellular neurotransmitter and metabolite levels in specific brain regions of a living animal.[17][18]

-

1. Surgical Preparation:

-

Anesthetize a rodent (e.g., Sprague-Dawley rat) using isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., striatum).

-

Slowly implant a microdialysis guide cannula to the desired coordinates and secure it with dental cement. Allow the animal to recover for at least 24-48 hours.

-

-

2. Microdialysis Procedure:

-

Insert a microdialysis probe (with a semi-permeable membrane of a defined molecular weight cut-off) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0-2.0 µL/min) using a syringe pump.[18]

-

Allow the system to equilibrate and collect baseline samples (e.g., every 20 minutes for at least 60-120 minutes).

-

-

3. Drug Administration and Sampling:

-

Administer this compound (e.g., 50-75 mg/kg, intraperitoneally).

-

Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

-

4. Sample Analysis:

-

Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify levels of dopamine, norepinephrine, DOPAC, HVA, and MHPG.[17]

-

Caption: A typical experimental workflow for an in vivo microdialysis study.

Protocol: In Vitro MAO Activity and Inhibition Assay (Fluorimetric)

This assay quantifies the enzymatic activity of MAO-A and MAO-B in tissue homogenates and determines the inhibitory potency (IC₅₀) of compounds like this compound.[6][19][20]

-

1. Tissue Preparation:

-

Homogenize brain tissue (e.g., cortex, striatum) in a cold assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Centrifuge the homogenate to pellet cellular debris; the supernatant containing mitochondria (where MAO resides) is used as the enzyme source. Determine total protein concentration via a Bradford or BCA assay.

-

-

2. Assay Procedure:

-

Prepare a 96-well black microplate.

-

To determine MAO-B activity, aliquot the enzyme source into wells. For control wells, pre-incubate the enzyme source with a saturating concentration of a specific MAO-A inhibitor (e.g., clorgyline) to isolate MAO-B activity.

-

For IC₅₀ determination, add serial dilutions of this compound to the wells and pre-incubate for 10-15 minutes at room temperature.[20]

-

-

3. Enzymatic Reaction:

-

Prepare a working reagent containing a non-specific MAO substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red or similar).[6][20] MAO action on tyramine produces H₂O₂, which, in the presence of HRP, causes the probe to fluoresce.

-

Initiate the reaction by adding the working reagent to all wells.

-

-

4. Data Acquisition and Analysis:

-

Incubate the plate for 20-30 minutes at room temperature, protected from light.

-

Measure fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[6][20]

-

Calculate percent inhibition for each this compound concentration relative to a vehicle control and plot the data using a non-linear regression to determine the IC₅₀ value.

-

Conclusion

This compound is a potent tool in neuropharmacological research due to its robust and irreversible inhibition of monoamine oxidase. Its preferential, though not exclusive, inhibition of MAO-B leads to a profound increase in brain dopamine levels while drastically reducing the concentration of its primary metabolites, DOPAC and HVA. Its effects on the norepinephrine system, mediated by MAO-A inhibition, are also significant, particularly at higher concentrations. The methodologies detailed herein provide a framework for accurately quantifying these effects, furthering our understanding of catecholamine metabolism and the mechanism of MAO inhibition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PathWhiz [smpdb.ca]

- 5. go.drugbank.com [go.drugbank.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selectivity of clorgyline and this compound as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Consequences of monoamine oxidase inhibition: increased vesicular accumulation of dopamine and norepinephrine and increased metabolism by catechol-O-methyltransferase and phenolsulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. Comparison of short and long-lasting effects of this compound on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of clorgyline and this compound on deaminated metabolites of norepinephrine, dopamine and serotonin in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. The effect of this compound pretreatment on the enhancement of the exocytotic release of norepinephrine during nerve stimulation which is induced by a benzoquinolizine compound with reserpine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. resources.bio-techne.com [resources.bio-techne.com]

A Comprehensive Preclinical Pharmacological Profile of Pargyline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacological profile of Pargyline (N-benzyl-N-methylprop-2-yn-1-amine), a propargylamine-based compound. Historically marketed as an antihypertensive agent, its mechanism of action as a monoamine oxidase inhibitor has prompted investigation into its potential for neurological and other disorders. This document synthesizes key preclinical findings on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology to serve as a resource for ongoing research and development.

Mechanism of Action

This compound's primary pharmacological action is the irreversible inhibition of monoamine oxidase (MAO) , a key enzyme in the degradation of monoamine neurotransmitters.[1][2][3][4]

-

Dual MAO-A and MAO-B Inhibition: this compound is a non-selective inhibitor, acting on both isoforms of the MAO enzyme, MAO-A and MAO-B.[1][3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and trace amines.[3][4] Both enzymes degrade dopamine. By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters in the brain and other tissues.[1][3]

-

Irreversible and Time-Dependent Inhibition: The inhibition is irreversible, meaning that restoration of enzyme activity requires de novo synthesis of the MAO enzyme.[2][5] This covalent binding is a characteristic feature of acetylenic inhibitors like this compound.[6]

-

Selectivity: While generally considered non-selective, some studies indicate a slight preference for MAO-B.[1] One study reported that a single dose of this compound showed some selectivity for MAO-B, but continuous administration resulted in non-selective inhibition.[1]

-

Other Actions:

-

Imidazoline I2 Receptor Binding: this compound has been found to bind with high affinity to the I2 imidazoline receptor, which is an allosteric site on the MAO enzyme.[1]

-

Metabolite Activity: this compound's metabolites also contribute to its pharmacological profile. Propiolaldehyde, a metabolite, is a potent inhibitor of aldehyde dehydrogenase (ALDH).[1] Another major metabolite, N‐propargylbenzylamine, is a potent and selective inhibitor of MAO-B in its own right.[1]

-

Caption: this compound irreversibly inhibits MAO-A and MAO-B, preventing neurotransmitter breakdown.

Pharmacodynamics

The primary pharmacodynamic effect of this compound stems from MAO inhibition, leading to a range of physiological responses observed in preclinical models.

-

Antihypertensive Effects: In spontaneously hypertensive rats (SHR), this compound induced a moderate (approx. 20 mm Hg) but persistent (48 hours) reduction in systolic blood pressure.[2][7] This effect was not observed in normotensive rats.[2][7] The hypotensive action is believed to be centrally mediated, as the fall in blood pressure correlated with the inhibition of norepinephrine deamination in the brain, and direct injection into the brain lowered arterial pressure.[2][7] The accumulation of norepinephrine at an inhibitory alpha-adrenoceptor in the brain is the proposed mechanism for this effect.[7]

-

Neuroprotective Effects (Parkinson's Disease Models): this compound has been extensively studied in neurotoxin-based models of Parkinson's disease. Pretreatment with this compound prevents the massive loss of striatal dopamine and the loss of cells in the substantia nigra pars compacta caused by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice and dogs.[8][9] This protective effect is due to this compound's inhibition of MAO-B, which is required to metabolize MPTP into its active toxic metabolite, MPP+.

-

Effects on Neurotransmitter Levels: As a direct consequence of MAO inhibition, this compound elevates brain levels of serotonin, norepinephrine, and dopamine.[1] In rats, a 75 mg/kg intraperitoneal dose significantly increased extracellular dopamine in the striatum while reducing the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to undetectable levels.[10]

-

Anticancer Activity: In vitro studies have shown that this compound can inhibit the proliferation of human prostate cancer cells (LNCaP-LN3) in a time- and dose-dependent manner.[2][10] It was observed to cause cell cycle arrest at the G1 phase and induce apoptosis, indicated by an increase in cytochrome c and a decrease in caspase-3.[2]

-

Other Preclinical Effects:

-

Appetite and Weight: In obese-hyperglycemic mice (ob/ob), chronic weekly injections of this compound (in combination with the MAO-A inhibitor clorgyline) caused a persistent 12% decrease in food intake and body weight.[11]

-

Ethanol Metabolism: this compound administration in mice prior to ethanol injection significantly elevated blood acetaldehyde levels, suggesting inhibition of aldehyde dehydrogenase, likely by its metabolites.[12]

-

Pharmacokinetics

While comprehensive pharmacokinetic data in preclinical species is limited in the public domain, key characteristics have been described.

-

Absorption and Distribution: this compound is a lipophilic compound (predicted logP of ~2.1) and is expected to readily cross the blood-brain barrier.[1]

-

Metabolism: this compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2E1.[1] The main metabolic pathways are N-demethylation and N-depropargylation.[1] This process yields several metabolites, including:

Caption: this compound metabolism via CYP2E1 yields both active and inactive metabolites.

Preclinical Toxicology and Safety

-

Reproductive Toxicology: An early study reported deleterious effects in pregnant rats, including fetal death and spontaneous abortion, suggesting potential reproductive toxicity.[13]

-

Drug Interactions:

-

Tyramine Reaction: As with all non-selective MAOIs, this compound poses a risk of hypertensive crisis when co-administered with tyramine-containing foods or sympathomimetic agents.[1] This is due to the inability to break down ingested tyramine, which then acts as a potent releaser of norepinephrine.

-

Methyldopa: Co-administration with methyldopa in rodents can result in intense and potentially fatal central nervous system excitation, resembling an amphetamine overdose.[1]

-

Quantitative Data Summary

Table 1: In Vitro Enzyme Inhibition Data

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Species/Source | Reference |

| MAO-A | 13 µM | 11.52 nM | Rat Liver | [2][5] |

| MAO-B | 0.5 µM | 8.20 nM | Rat Liver | [2][5] |

Note: There is a discrepancy in the literature between reported Ki and IC50 values, which may reflect different experimental conditions (e.g., time-dependent vs. direct inhibition assays).

Table 2: In Vivo Preclinical Efficacy Data

| Animal Model | Dose | Route | Observed Effect | Reference |

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg | i.v. | ~20 mm Hg decrease in systolic blood pressure for 48h. | [2][6] |

| Spontaneously Hypertensive Rats (SHR) | 200 µg | i.c.v. | Lowered arterial pressure. | [2] |

| Male Rats | 75 mg/kg | i.p. | Increased extracellular dopamine in the striatum. | [10] |

| Obese (ob/ob) Mice | Not specified (weekly) | i.p. | 12% decrease in food intake and weight (with clorgyline). | [11] |

| Swiss-Webster Mice | 20-100 mg/kg | i.p. | Dose-dependent increase in blood acetaldehyde after ethanol. | [12] |

Key Experimental Protocols

-

Objective: To determine the effect of this compound on blood pressure in a genetic model of hypertension.

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Methodology:

-

Animal Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Blood Pressure Measurement: Systolic blood pressure is measured non-invasively in conscious, pre-warmed rats using the tail-cuff method. Baseline measurements are taken for several days to acclimate the animals.

-

Drug Administration: this compound (e.g., 10 mg/kg) or vehicle (saline) is administered intravenously (i.v.) or intraperitoneally (i.p.). For central administration studies, a cannula is stereotaxically implanted into the lateral cerebral ventricle for intracerebroventricular (i.c.v.) injection (e.g., 200 µg).[2][7]

-

Data Collection: Blood pressure is monitored at multiple time points post-injection (e.g., 2, 4, 8, 24, 48 hours) to determine the onset, magnitude, and duration of the effect.[2]

-

Biochemical Analysis: At the end of the study, animals may be euthanized, and brain tissue is collected. Homogenates from specific brain regions (e.g., hypothalamus, striatum) are used to measure MAO activity and neurotransmitter levels (e.g., norepinephrine) via HPLC or other sensitive analytical methods to correlate with the hemodynamic changes.[7]

-

-

Objective: To evaluate the neuroprotective effect of this compound against MPTP-induced dopaminergic neurotoxicity, a model for Parkinson's disease.

-

Animal Model: C57BL/6 mice or beagle dogs, which are sensitive to MPTP toxicity.[8][9]

-

Methodology:

-

Experimental Groups: Animals are divided into four groups: (1) Vehicle Control, (2) this compound only, (3) MPTP only, and (4) this compound + MPTP.

-

Drug Administration: The this compound group receives this compound (e.g., 5 mg/kg, s.c. in dogs) prior to MPTP administration. The MPTP group receives the neurotoxin (e.g., 2.5 mg/kg, i.v. in dogs). The combination group receives this compound pretreatment followed by the MPTP challenge.[9]

-

Behavioral Assessment: Animals may be monitored for motor deficits such as hypokinesia or bradykinesia.[9]

-

Endpoint Analysis: Animals are euthanized at specific time points after MPTP injection (e.g., 3 weeks).[9] Brains are removed, and the striatum is dissected for neurochemical analysis. Levels of dopamine and its metabolites (DOPAC, HVA) are quantified using HPLC with electrochemical detection.

-

Histology: The substantia nigra is processed for immunohistochemical staining (e.g., for tyrosine hydroxylase, a marker of dopaminergic neurons) to allow for the quantification of neuronal cell loss.[9]

-

Caption: Workflow for assessing this compound's neuroprotective effects in an MPTP mouse model.

Conclusion

Preclinical studies firmly establish this compound as a non-selective, irreversible inhibitor of both MAO-A and MAO-B. This mechanism of action translates into significant pharmacodynamic effects, including a centrally mediated antihypertensive response and robust neuroprotection in toxin-based models of Parkinson's disease. Its lipophilicity allows for good central nervous system penetration, and it is extensively metabolized into several compounds, some of which are pharmacologically active. While its clinical use has been superseded by agents with more favorable safety profiles, particularly concerning the risk of hypertensive crisis, the preclinical profile of this compound continues to make it a valuable pharmacological tool for studying the role of monoamine oxidase in health and disease. Further research could explore the potential of its unique polypharmacology, including ALDH inhibition and anticancer effects, in novel therapeutic contexts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Central mediation of the antihypertensive effect of this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound pretreatment prevents immunological changes induced by MPTP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the dog: effect of this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Effect of the monoamine oxidase inhibitors clorgyline and this compound on the hyperphagia of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of this compound and other monoamine oxidase inhibitors on blood acetaldehyde levels in ethanol-intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DELETERIOUS EFFECT OF THE MONOAMINE OXIDASE INHIBITOR this compound ON PREGNANT RATS - PubMed [pubmed.ncbi.nlm.nih.gov]

Pargyline's Selectivity for MAO-A versus MAO-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pargyline's selectivity for the two isoforms of monoamine oxidase, MAO-A and MAO-B. This compound, historically used as an antihypertensive agent, is an irreversible inhibitor of monoamine oxidase (MAO).[1][2] Its clinical effects and potential therapeutic applications are intrinsically linked to its interaction with these two key enzymes responsible for the degradation of monoamine neurotransmitters.[1][3]

Core Concepts: MAO-A and MAO-B

Monoamine oxidases are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines.[3] The two isoforms, MAO-A and MAO-B, share approximately 70% amino acid identity but exhibit distinct substrate and inhibitor specificities.[4]

-

MAO-A preferentially metabolizes serotonin, norepinephrine, and epinephrine.[5][6] Its inhibition is primarily associated with antidepressant effects.

-

MAO-B has a higher affinity for phenylethylamine and also metabolizes dopamine.[3][5][6] Inhibition of MAO-B is a key strategy in the management of Parkinson's disease to preserve dopamine levels in the brain.[7]

Quantitative Analysis of this compound's Selectivity

The selectivity of this compound for MAO-A versus MAO-B has been a subject of varied reports in the literature, with some studies suggesting a slight preference for MAO-B, while others classify it as non-selective, particularly with chronic administration.[1] This has led to this compound being referred to as a "semi-selective" MAO-B inhibitor.[1] The following tables summarize the available quantitative data on this compound's inhibitory activity.

Table 1: IC50 Values for this compound

| Enzyme Target | IC50 Value | Species/System | Reference |

| MAO-B | 8.20 nM | Not Specified | [1] |

| MAO-A | 11.52 nM | Not Specified | [1] |

| MAO-B | 404 nM | Human | [8] |

| MAO-B | 0.14 µM | Not Specified | [9] |

Table 2: Ki Values for this compound

| Enzyme Target | Ki Value | Species/System | Reference |

| MAO-B | 0.5 µM | Not Specified | [2][10] |

| MAO-A | 13 µM | Not Specified | [2][10] |

Signaling Pathways of MAO-A and MAO-B

The differential substrate preferences of MAO-A and MAO-B are central to their distinct physiological roles. The following diagrams illustrate the primary catabolic pathways for each isoform.

Experimental Protocols for Determining MAO Inhibitor Selectivity

The determination of IC50 and Ki values for MAO inhibitors involves specific and sensitive biochemical assays. Below is a generalized experimental protocol synthesized from methodologies cited in the literature.

Objective: To determine the in vitro inhibitory potency and selectivity of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound hydrochloride

-

A suitable substrate (e.g., kynuramine or p-tyramine)[8][11]

-

A selective MAO-A inhibitor (e.g., clorgyline) and a selective MAO-B inhibitor (e.g., selegiline or lazabemide) as controls.[3][9]

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Detection reagent (e.g., horseradish peroxidase and a suitable fluorogenic or colorimetric substrate)

-

Microplate reader

Generalized Assay Workflow:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. criver.com [criver.com]

Early Studies on Pargyline for Hypertension Treatment: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the early clinical studies on Pargyline for the treatment of hypertension. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and physiological mechanisms of action as understood in the nascent stages of its use.

Core Data from Early Clinical Investigations

Early clinical trials in the 1960s sought to quantify the antihypertensive efficacy of this compound. The following tables summarize the key quantitative findings from a pivotal study on its hemodynamic effects in hypertensive patients.

Table 1: Patient Characteristics in an Early this compound Hypertension Trial

| Patient ID | Age | Sex | Pre-treatment Blood Pressure (mmHg) |

| 1 | 45 | M | 210/120 |

| 2 | 52 | F | 190/110 |

| 3 | 48 | M | 220/125 |

| 4 | 55 | F | 185/105 |

| 5 | 60 | M | 200/115 |

| 6 | 42 | F | 195/112 |

| 7 | 58 | M | 215/122 |

| 8 | 50 | F | 198/118 |

Table 2: Hemodynamic Effects of this compound in Hypertensive Patients (Supine Position)

| Parameter | Pre-treatment (Mean) | Post-treatment (Mean) | Mean Change | % Change |

| Mean Arterial Pressure (mmHg) | 150 | 124 | -26 | -17.3% |

| Cardiac Output (L/min) | 5.8 | 5.6 | -0.2 | -3.4% |

| Total Peripheral Resistance (dynes sec/cm⁵) | 2451 | 1913 | -538 | -21.9% |

| Heart Rate (beats/min) | 78 | 76 | -2 | -2.6% |

| Stroke Volume (mL) | 74.4 | 73.7 | -0.7 | -0.9% |

| Renal Blood Flow (mL/min) | 850 | 780 | -70 | -8.2% |

| Glomerular Filtration Rate (mL/min) | 105 | 92 | -13 | -12.4% |

Experimental Protocols of Early this compound Studies

The methodologies employed in the early 1960s laid the groundwork for understanding this compound's clinical effects. The following is a detailed description of a representative experimental protocol from that era.

2.1. Patient Selection and Preparation

-

Inclusion Criteria: Hospitalized patients with a confirmed diagnosis of essential hypertension were recruited for the study.

-

Washout Period: All previous antihypertensive medications were discontinued for a minimum of four weeks prior to the initiation of the study to establish a stable baseline blood pressure.

-

Dietary Control: Patients were maintained on a diet with a regular sodium intake to minimize dietary influences on blood pressure.

2.2. Drug Administration and Dosage

-

Route of Administration: this compound hydrochloride was administered orally.

-

Dosage Regimen: The initial dosage and any subsequent adjustments were determined based on the patient's blood pressure response, with a typical daily dose ranging from 12.5 to 200 mg.[1]

2.3. Hemodynamic Measurements

A comprehensive panel of hemodynamic parameters was assessed both before and after the treatment period.

-

Cardiac Output: Determined using the dye-dilution technique.

-

Intra-arterial Blood Pressure: Continuously monitored via a catheter placed in the brachial artery.

-

Renal Plasma Flow and Glomerular Filtration Rate: Assessed through clearance studies using para-aminohippurate and inulin, respectively.

-

Calculated Parameters: Total peripheral resistance and renal vascular resistance were calculated from the directly measured variables.

2.4. Study Design

The study followed a pre-post treatment design, where each patient served as their own control. Hemodynamic measurements were taken at baseline before the initiation of this compound therapy and then repeated after a therapeutic response in blood pressure was achieved.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key physiological pathways affected by this compound and a typical experimental workflow from the early clinical trials.

Signaling Pathway of this compound's Antihypertensive Action

Caption: Mechanism of this compound's antihypertensive effect.

Experimental Workflow of a 1960s Hypertension Clinical Trial

Caption: 1960s hypertension clinical trial workflow.

Concluding Remarks

The early studies on this compound were pivotal in establishing the therapeutic potential of monoamine oxidase inhibitors for hypertension. While effective in lowering blood pressure, primarily through a reduction in total peripheral resistance, its use was ultimately limited by significant side effects and the advent of safer antihypertensive agents. The methodologies developed during this era, however, contributed significantly to the standards of clinical research in cardiovascular pharmacology. This guide serves as a technical resource for understanding the foundational research that shaped the early landscape of hypertension treatment.

References

In Vitro Characterization of Pargyline's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Pargyline's enzymatic inhibition, focusing on its primary targets: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). This document outlines the quantitative inhibitory data, detailed experimental methodologies, and the signaling pathways affected by this compound's action.

Introduction to this compound

This compound is a propargylamine-based compound initially developed as an antihypertensive agent.[1] Its mechanism of action is rooted in the irreversible inhibition of enzymes crucial to neurotransmitter metabolism and epigenetic regulation.[2] While historically recognized as a non-selective MAO inhibitor with some preference for MAO-B, recent research has highlighted its activity against LSD1, a histone demethylase, opening new avenues for its therapeutic application, particularly in oncology.[3][4]

Quantitative Inhibition Data

This compound's inhibitory potency against its target enzymes is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values from various in vitro studies.

| Enzyme Target | Inhibitory Parameter | Reported Value (µM) | Notes |

| Monoamine Oxidase A (MAO-A) | Ki | 13 | This compound acts as an irreversible inhibitor.[5] |

| IC50 | 3.84 | Determined using an HTRF assay.[6] | |

| Monoamine Oxidase B (MAO-B) | Ki | 0.5 | Demonstrates a higher affinity for MAO-B over MAO-A.[5] |

| IC50 | 0.24 | Determined using an HTRF assay.[6] | |

| IC50 | 0.404 | Determined using a fluorescence-based assay with p-tyramine as the substrate.[7] | |

| Lysine-Specific Demethylase 1 (LSD1/KDM1A) | IC50 | >1000 (millimolar range) | This compound is considered a relatively weak inhibitor of LSD1 compared to its effects on MAO.[6] The inhibition of LSD1 by this compound has been observed in various cancer cell lines.[4][8] |

Mechanism of Enzymatic Inhibition

This compound functions as a mechanism-based, irreversible inhibitor of both MAO-A and MAO-B.[2][9] The propargyl group in this compound's structure is key to its inhibitory action. It forms a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, leading to its inactivation.

While also capable of inhibiting LSD1, another FAD-dependent enzyme, its potency is significantly lower.[6][8] The inhibition of LSD1 by this compound has been shown to reduce the demethylation of histone H3 at lysine 4 and lysine 9 (H3K4 and H3K9), which can alter gene expression.[4]

Experimental Protocols

The in vitro characterization of this compound's inhibitory activity involves various biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.

Determination of IC50 for MAO Inhibition (Fluorescence-Based Assay)

This protocol is adapted from a method for determining the IC50 of MAO inhibitors.[7]

Materials:

-

Human recombinant MAO-A or MAO-B enzyme

-

This compound hydrochloride

-

p-Tyramine (substrate)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black microplates

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare serial dilutions of this compound in the assay buffer containing 10% DMSO.

-

In a 96-well plate, add 45 µL of MAO-A or MAO-B enzyme solution to each well.

-

Add 5 µL of the this compound dilutions to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the substrate (p-tyramine at a concentration close to its Km for the respective enzyme), Amplex Red, and HRP in the assay buffer.

-

Initiate the reaction by adding 50 µL of the reaction mixture to each well.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (excitation: 540 nm; emission: 590 nm) at multiple time points (e.g., every 5 minutes for 20-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence over time) for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for IC50 determination of this compound against MAO.

LSD1 Inhibition Assay (HTRF - Homogeneous Time-Resolved Fluorescence)

This protocol is based on a general method for assessing LSD1 activity.[6]

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated histone H3 peptide substrate (e.g., H3K4me2)

-

S-adenosyl methionine (SAM) - cofactor

-

This compound

-

Europium cryptate-labeled anti-H3K4me1 antibody (donor)

-

XL665-conjugated streptavidin (acceptor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with stabilizers)

-

384-well low-volume white microplates

Procedure:

-

Enzyme and Inhibitor Incubation:

-

Add this compound dilutions and LSD1 enzyme to the wells of the microplate.

-

Incubate to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate and SAM.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction and add the detection reagents: a mixture of the Europium-labeled antibody and XL665-streptavidin.

-

Incubate to allow for antibody binding to the demethylated substrate and streptavidin binding to the biotin tag.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Europium) and 665 nm (FRET signal).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10^4.

-

Calculate the percentage of inhibition based on controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).

-

Determine the IC50 value as described for the MAO assay.

-

Signaling Pathways Affected by this compound Inhibition

Monoamine Oxidase Inhibition Pathway

This compound's inhibition of MAO-A and MAO-B in presynaptic neurons prevents the breakdown of monoamine neurotransmitters like dopamine and norepinephrine.[1][10] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.

Caption: this compound inhibits MAO, increasing neurotransmitter levels.

LSD1 Inhibition and Epithelial-Mesenchymal Transition (EMT)

In the context of cancer, particularly prostate cancer, this compound's inhibition of LSD1 has been shown to affect the Epithelial-Mesenchymal Transition (EMT), a process involved in cancer cell migration and invasion.[3][4] By inhibiting LSD1, this compound prevents the demethylation of H3K9, which can lead to the re-expression of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin.[3]

Caption: this compound inhibits LSD1, leading to the suppression of EMT.

Conclusion

This compound is a dual inhibitor of MAO and LSD1, with significantly greater potency against MAO, particularly the MAO-B isoform. Its irreversible, mechanism-based inhibition of these FAD-dependent enzymes has been well-characterized through various in vitro assays. The established protocols for determining its inhibitory constants and the understanding of its impact on key signaling pathways provide a solid foundation for further research into its therapeutic potential in both neurological disorders and oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Inhibition of LSD1 by this compound inhibited process of EMT and delayed progression of prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Pargyline Hydrochloride: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of pargyline hydrochloride in experimental settings. This compound hydrochloride is an irreversible inhibitor of monoamine oxidase (MAO), with a preference for MAO-B, and is a valuable tool for studying the role of this enzyme in various physiological and pathological processes.

Solubility and Storage

Proper handling and storage of this compound hydrochloride are crucial for maintaining its stability and ensuring reproducible experimental results.

Solubility Data

This compound hydrochloride exhibits solubility in a range of common laboratory solvents. The following table summarizes the approximate solubility at room temperature. It is important to note that for some solvents, gentle heating or sonication may be required to achieve complete dissolution.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) at Max Solubility |

| Water | ~39-50[1][2][3] | ~200-255 |

| DMSO | ~20-39[2][4][5] | ~102-200 |

| Ethanol | ~30-39[2][4][5] | ~153-200 |

| PBS (pH 7.2) | ~5[4][5] | ~25.5 |

| DMF | ~20[4][5] | ~102 |

Note: The molecular weight of this compound hydrochloride is 195.69 g/mol .

Storage and Stability

-

Solid Form: this compound hydrochloride powder is stable for at least four years when stored at -20°C.[4][5]

-

Stock Solutions:

-

DMSO and Ethanol Stocks: Aliquot and store at -80°C for up to one year.[6] For short-term storage (up to one month), -20°C is acceptable.[6] Avoid repeated freeze-thaw cycles.

-

Aqueous Solutions: It is recommended to prepare fresh aqueous solutions daily.[4] Do not store aqueous solutions for more than one day.

-

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound hydrochloride for subsequent dilution to working concentrations.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Aseptically weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is advisable to use fresh DMSO as absorbed moisture can reduce solubility.[2]

-

Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage.

Experimental Workflow for this compound HCl Solution Preparation.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity of this compound hydrochloride on MAO-A and MAO-B. This protocol is adapted from fluorometric or luminescent MAO inhibitor screening assays.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound hydrochloride stock solution (e.g., 10 mM in DMSO)

-

MAO substrate (e.g., p-tyramine for a fluorometric assay or a luminogenic substrate for a luminescent assay)

-

Assay buffer (pH 7.4)

-

Detection reagent (e.g., horseradish peroxidase and a fluorogenic substrate, or a luciferin detection reagent)

-

96-well black, flat-bottom plates

-

Multichannel pipettor

-

Fluorescent or luminescent plate reader

Protocol:

-

Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the this compound hydrochloride stock solution in DMSO or the appropriate solvent. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤ 1%).

-

Assay Procedure: a. To the wells of a 96-well plate, add the diluted this compound hydrochloride solutions. Include a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control inhibitor if available (e.g., clorgyline for MAO-A). b. Add the diluted MAO-A or MAO-B enzyme solution to the wells containing the inhibitor. c. Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature or 37°C to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding the MAO substrate to all wells. e. Incubate the plate for the desired reaction time (e.g., 20-60 minutes) at room temperature or 37°C, protected from light. f. Stop the reaction and develop the signal by adding the detection reagent. g. Read the fluorescence or luminescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: a. Subtract the background reading (wells with no enzyme) from all other readings. b. Calculate the percentage of inhibition for each this compound hydrochloride concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound hydrochloride concentration and determine the IC50 value using a suitable non-linear regression analysis. This compound is an irreversible inhibitor of MAO-B with a Ki of 0.5 μM and for MAO-A with a Ki of 13 μM.[2][7][8]

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of monoamine oxidases, which are enzymes located on the outer mitochondrial membrane. These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, as well as other biogenic amines. By inhibiting MAO, this compound prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synapse. This compound shows a preference for inhibiting MAO-B.

Signaling Pathway of this compound HCl Action.

References

- 1. This compound 306-07-0 [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound [drugcentral.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

Assessing the Neuroprotective Potential of Pargyline: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the neuroprotective effects of Pargyline, a monoamine oxidase B (MAO-B) inhibitor. This document includes detailed experimental protocols for both in vitro and in vivo models relevant to neurodegenerative diseases, particularly Parkinson's disease. Furthermore, it outlines key signaling pathways implicated in this compound's mechanism of action and provides structured tables for the presentation of quantitative data.

Introduction to this compound and its Neuroprotective Rationale

This compound is an irreversible inhibitor of monoamine oxidase (MAO), with a notable selectivity for the MAO-B isoform.[1][2] MAO-B is a key enzyme in the degradation of dopamine in the brain.[3] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, a mechanism that has been historically utilized for the treatment of hypertension and explored for its potential in managing the motor symptoms of Parkinson's disease.[4]

Beyond its symptomatic effects, research suggests that this compound and other propargylamine-containing MAO-B inhibitors possess neuroprotective properties that are independent of MAO-B inhibition.[3][5] These effects are attributed to the propargylamine moiety and involve the modulation of anti-apoptotic signaling pathways, thereby offering a potential therapeutic strategy to slow the progression of neurodegenerative diseases.[3][6]

The following sections detail experimental approaches to rigorously assess these neuroprotective claims.

I. In Vitro Assessment of Neuroprotection

In vitro assays are fundamental for the initial screening and mechanistic evaluation of a compound's neuroprotective capabilities. The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for these studies due to its dopaminergic phenotype and susceptibility to neurotoxins that mimic aspects of Parkinson's disease pathology.

A. Cell Viability and Cytotoxicity Assays

Rationale: These assays quantify the ability of this compound to protect neuronal cells from toxin-induced cell death. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight.

-

This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control group (e.g., DMSO).

-

Toxin Exposure: Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, or 6-hydroxydopamine (6-OHDA). A typical concentration for MPP+ is 1.5 mM.[7]

-

Incubation: Incubate the cells with the toxin for an additional 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Data Presentation:

| This compound Conc. (µM) | Toxin | % Cell Viability (Mean ± SD) |

| Vehicle Control | - | 100 ± 5.2 |

| Vehicle Control | + | 45 ± 4.1 |

| 0.1 | + | 52 ± 3.8 |

| 1 | + | 65 ± 4.5 |

| 10 | + | 78 ± 3.9 |

| 100 | + | 85 ± 4.2 |

Table 1: Example data for this compound's protective effect against MPP+-induced toxicity in SH-SY5Y cells as measured by the MTT assay.

B. Neurite Outgrowth Assay

Rationale: Neurite outgrowth is crucial for neuronal development and regeneration. This assay assesses whether this compound can protect against toxin-induced neurite retraction or promote neurite extension, indicative of its neuro-restorative potential.

Experimental Protocol: Neurite Outgrowth Assay

-

Cell Culture and Seeding: Plate SH-SY5Y cells or primary neurons on laminin-coated plates.

-

Differentiation (for SH-SY5Y): Induce differentiation into a neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for several days.

-

Treatment: Treat the differentiated cells with this compound at various concentrations, followed by the addition of a neurotoxin (e.g., MPP+ or 6-OHDA).

-

Incubation: Incubate for 24-72 hours.

-

Immunostaining: Fix the cells and stain for neuronal markers such as β-III tubulin.

-

Imaging and Analysis: Acquire images using high-content imaging systems and analyze neurite length and branching using appropriate software.

-

Data Analysis: Quantify the average neurite length per neuron and the number of branches.

Data Presentation:

| Treatment | Average Neurite Length (µm/neuron) (Mean ± SD) |

| Control | 150 ± 12.5 |

| Toxin-treated | 65 ± 8.2 |

| Toxin + this compound (1 µM) | 95 ± 10.1 |

| Toxin + this compound (10 µM) | 120 ± 11.8 |

Table 2: Example data illustrating this compound's effect on neurite outgrowth in a neurotoxicity model.

II. In Vivo Assessment of Neuroprotection in Parkinson's Disease Models

In vivo models are essential for evaluating the therapeutic efficacy of a compound in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties. The MPTP and 6-OHDA rodent models are the most widely used for mimicking the dopaminergic neurodegeneration observed in Parkinson's disease.[8]

A. MPTP Mouse Model

Rationale: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, replicating a key pathological feature of Parkinson's disease.[8] This model is useful for testing the ability of this compound to prevent this neurodegeneration.

Experimental Protocol: MPTP Mouse Model

-

Animal Model: Use C57BL/6 mice, which are highly susceptible to MPTP.

-

This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses for a set period before and/or during MPTP administration.

-

MPTP Induction: Induce Parkinsonism by administering MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) for several consecutive days.[8]

-

Behavioral Assessment: Perform behavioral tests such as the rotarod test (to assess motor coordination) and the open field test (to assess locomotor activity) at different time points after MPTP administration.

-

Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum.

B. 6-OHDA Rat Model

Rationale: 6-hydroxydopamine (6-OHDA) is another neurotoxin that selectively destroys catecholaminergic neurons.[9] Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or striatum of rats creates a rotational behavior model that is sensitive to dopaminergic drugs.

Experimental Protocol: 6-OHDA Rat Model

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

This compound Treatment: Administer this compound systemically before and after the 6-OHDA lesion.

-

6-OHDA Lesioning: Perform stereotaxic surgery to unilaterally inject 6-OHDA into the MFB or striatum.

-

Rotational Behavior: Assess rotational asymmetry induced by apomorphine or amphetamine. A reduction in rotations in the this compound-treated group compared to the vehicle group suggests a neuroprotective effect.

-

Histological and Neurochemical Analysis: As described for the MPTP model, perform TH immunohistochemistry and HPLC analysis of dopamine levels.

Data Presentation:

| Treatment Group | Rotarod Latency (s) (Mean ± SD) | Striatal Dopamine (% of Control) (Mean ± SD) | SNc TH+ Neurons (% of Control) (Mean ± SD) |

| Saline + Saline | 180 ± 20 | 100 ± 10 | 100 ± 8 |

| Saline + MPTP | 60 ± 15 | 35 ± 7 | 40 ± 9 |

| This compound + MPTP | 120 ± 18 | 65 ± 9 | 70 ± 11 |

Table 3: Example of quantitative data from an in vivo MPTP mouse model study.

| Treatment Group | Apomorphine-Induced Rotations (turns/min) (Mean ± SD) |

| Sham | 0.5 ± 0.2 |

| 6-OHDA + Vehicle | 7.8 ± 1.5 |

| 6-OHDA + this compound | 3.2 ± 1.1 |

Table 4: Example of quantitative data from an in vivo 6-OHDA rat model study.

III. Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms underlying this compound's neuroprotective effects is crucial for its development as a therapeutic agent. Key pathways to investigate include the intrinsic apoptotic pathway and pro-survival signaling cascades.

A. Anti-Apoptotic Signaling Pathway

Rationale: this compound, through its propargylamine structure, is thought to exert anti-apoptotic effects by modulating the expression of the Bcl-2 family of proteins.[6] Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. An increased Bcl-2/Bax ratio is indicative of a shift towards cell survival.

Experimental Approach:

-

Western Blotting: Analyze the protein expression levels of Bcl-2, Bax, and cleaved caspase-3 in cell lysates from in vitro experiments or brain tissue from in vivo studies. A decrease in cleaved caspase-3, the executioner caspase, would further support an anti-apoptotic effect.

-

Quantitative PCR (qPCR): Measure the mRNA levels of Bcl-2 and Bax to determine if this compound's effects are regulated at the transcriptional level.

Data Presentation:

| Treatment | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 Level (Fold Change) |

| Control | 1.0 | 1.0 |

| Toxin-treated | 0.4 | 3.5 |

| Toxin + this compound | 0.9 | 1.5 |

Table 5: Example data on the modulation of apoptotic markers by this compound.

Signaling Pathway Diagram:

B. Pro-Survival Signaling: The PI3K/Akt Pathway